1,1,1,2-Tetraethoxyethane

CAS No.: 58995-67-8

Cat. No.: VC14250618

Molecular Formula: C10H22O4

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58995-67-8 |

|---|---|

| Molecular Formula | C10H22O4 |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 1,1,1,2-tetraethoxyethane |

| Standard InChI | InChI=1S/C10H22O4/c1-5-11-9-10(12-6-2,13-7-3)14-8-4/h5-9H2,1-4H3 |

| Standard InChI Key | QSVIFMIHOCWOPL-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC(OCC)(OCC)OCC |

Introduction

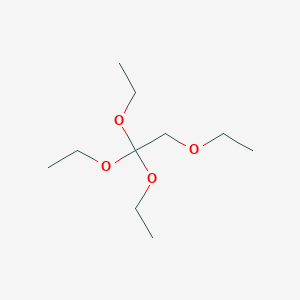

Chemical Structure and Nomenclature

1,1,1,2-Tetraethoxyethane belongs to the acetal family, where glyoxal (OHC-CHO) reacts with ethanol to form a stable, water-resistant structure. Its IUPAC name reflects the positions of ethoxy groups on the ethane backbone:

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂O₄ |

| Molecular Weight | 206.28 g/mol |

| CAS Registry Number | 58995-67-8 |

| SMILES | CCOC(C(OCC)OCC)OCC |

| InChI Key | OKFWKSARFIIDBK-UHFFFAOYSA-N (similar to 1,1,2,2 isomer) |

The compound’s structure features a central carbon atom bonded to three ethoxy groups and one additional ethoxy group on an adjacent carbon, distinguishing it from its 1,1,2,2 isomer (CAS 3975-14-2) .

Synthesis and Preparation Methods

The synthesis of 1,1,1,2-tetraethoxyethane involves the acid-catalyzed acetalization of glyoxal with ethanol. Below are key steps and conditions:

Reaction Pathway

Glyoxal reacts with excess ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the acetal:

This reaction proceeds via nucleophilic attack of ethanol on the carbonyl carbon of glyoxal, followed by sequential substitution of hydroxyl groups with ethoxy groups .

Industrial Production

Continuous reaction systems are employed for large-scale synthesis, optimizing ethanol-to-glyoxal molar ratios to minimize side products. Distillation under reduced pressure isolates the compound, yielding >90% purity .

Physical and Chemical Properties

Key Properties

Hydrolysis Behavior

The compound undergoes reversible hydrolysis in the presence of water and acid/base catalysts:

This reaction is critical for applications requiring controlled release of glyoxal .

Applications in Research and Industry

Organic Synthesis

1,1,1,2-Tetraethoxyethane serves as a solvent and reagent in:

-

Acetal/Ketal Formation: Stabilizes carbonyl compounds against hydrolysis .

-

Condensation Reactions: Facilitates nucleophilic substitutions due to its ethoxy groups’ electron-donating effects .

Industrial Uses

| Application | Details |

|---|---|

| Polymer Chemistry | Solvent for polymerization reactions (e.g., styrene, vinyl acetate) |

| Electrochemistry | Component in glyoxylic-acetal electrolytes for energy storage systems |

Comparative Analysis with Analogous Compounds

Research Findings and Challenges

Recent Studies

-

Electrochemical Applications: Glyoxylic-acetal electrolytes (e.g., 1,1,1,2-tetraethoxyethane) exhibit enhanced thermal stability and flash points compared to carbonate-based solvents, making them viable for sodium-ion batteries.

-

Hydrolysis Kinetics: The rate of glyoxal regeneration depends on pH and temperature, with optimal conditions at acidic pH (e.g., H₂SO₄) .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume